Bis(1,3-dihydroxypropan-2-yl) decanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(1,3-dihydroxypropan-2-yl) decanedioate is a chemical compound known for its unique structure and properties It is an ester formed from decanedioic acid and 1,3-dihydroxypropane
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(1,3-dihydroxypropan-2-yl) decanedioate typically involves the esterification reaction between decanedioic acid and 1,3-dihydroxypropane. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(1,3-dihydroxypropan-2-yl) decanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols under suitable conditions.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new esters or amides, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bis(1,3-dihydroxypropan-2-yl) decanedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential role in biochemical pathways and as a substrate for enzymatic reactions.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of bis(1,3-dihydroxypropan-2-yl) decanedioate involves its interaction with various molecular targets and pathways. The hydroxyl and ester groups in the compound can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dihydroxypropane: A related compound with similar hydroxyl groups but lacking the ester functionality.
Decanedioic Acid: The parent acid from which bis(1,3-dihydroxypropan-2-yl) decanedioate is derived.
Iopamidol: A compound with similar structural features used as a contrast agent in medical imaging.
Uniqueness
This compound is unique due to its combination of hydroxyl and ester groups, which confer specific chemical and physical properties
Eigenschaften
CAS-Nummer |
61576-59-8 |
---|---|
Molekularformel |
C16H30O8 |
Molekulargewicht |
350.40 g/mol |
IUPAC-Name |
bis(1,3-dihydroxypropan-2-yl) decanedioate |
InChI |
InChI=1S/C16H30O8/c17-9-13(10-18)23-15(21)7-5-3-1-2-4-6-8-16(22)24-14(11-19)12-20/h13-14,17-20H,1-12H2 |
InChI-Schlüssel |
VBNCBRCRBMETBB-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCC(=O)OC(CO)CO)CCCC(=O)OC(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.